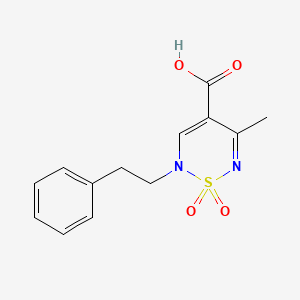

5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid

Description

Properties

IUPAC Name |

5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O4S/c1-10-12(13(16)17)9-15(20(18,19)14-10)8-7-11-5-3-2-4-6-11/h2-6,9H,7-8H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCGHIDASSDPYRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NS(=O)(=O)N(C=C1C(=O)O)CCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phenylethylamine derivative with a thiadiazine precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of thiols or other reduced derivatives.

Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

Chemistry

In the field of chemistry, 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical reactions, making it a valuable precursor in organic synthesis.

Biology

The compound's structure makes it a candidate for studying enzyme interactions and metabolic pathways . Research indicates that it may interact with specific molecular targets such as enzymes or receptors, potentially modulating their activity and influencing various biochemical pathways.

Case Study: Enzyme Interaction

A study examining the interaction of this compound with specific enzymes showed promising results in modulating enzyme activity related to metabolic processes. The findings suggest potential applications in drug design aimed at targeting metabolic disorders.

Pharmaceutical Industry

5-Methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid has been explored for its bioactive properties , indicating its potential as a therapeutic agent. Its derivatives have exhibited cytotoxic activity against various cancer cell lines, making it a candidate for further development in anticancer therapies.

Case Study: Anticancer Activity

Research conducted on derivatives of this compound demonstrated significant cytotoxic effects against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). These studies highlight the compound's potential role in developing new anticancer agents.

Mechanism of Action

The mechanism of action of 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazine Derivatives

a. Ethyl 5-Methyl-1,1-dioxo-2-{[5-(pentan-3-yl)-1,2,4-oxadiazol-3-yl]methyl}-2H-1,2,6-thiadiazine-4-carboxylate

- Core Structure : Same thiadiazine-1,1-dioxide backbone.

- Key Differences :

- Synthesis : Similar cyclization methods using sulfamide and diketones, with post-functionalization for ester and oxadiazole groups .

b. 5-Methyl-1,1-dioxo-2H-1λ⁶,2,6-thiadiazine-4-carboxylic Acid (Parent Compound)

- Core Structure : Identical to the target compound but lacks the 2-phenylethyl substituent.

Compounds with Shared Substituents

a. iCRT3 [2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide]

- Core Structure : Oxazole ring (vs. thiadiazine).

- Shared Features : A 2-phenylethyl group and sulfur-containing side chains.

- Biological Activity : Inhibits Wnt/β-catenin signaling by binding β-catenin, reducing pro-inflammatory cytokines in macrophages .

- Comparison : The phenylethyl group may enhance membrane permeability in both compounds, but the oxazole core in iCRT3 enables distinct protein interactions.

b. 2-(2-Phenylethyl)chromones

- Core Structure : Chromone (benzopyran-4-one) with a 2-phenylethyl substituent.

- Physicochemical Properties : Higher molecular weight (>250 g/mol) compared to the target compound (190.18 g/mol). Chromones exhibit longer retention times in GC-MS due to increased hydrophobicity .

- Bioactivity : Found in agarwood; roles in plant defense or fragrance. Structural differences (chromone vs. thiadiazine) lead to divergent applications.

Heterocyclic Carboxylic Acid Derivatives

a. Thiazolidine-4-carboxylic Acid Derivatives (e.g., (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid)

- Core Structure : Thiazolidine (5-membered ring with sulfur and nitrogen) vs. thiadiazine (6-membered).

- Functional Groups : Carboxylic acid and dimethyl groups.

- Impact of Ring Size : Thiazolidine’s smaller ring may confer rigidity, affecting binding to biological targets compared to the more flexible thiadiazine .

Data Table: Comparative Analysis of Key Compounds

Key Findings and Implications

Structural Flexibility : The thiadiazine core allows diverse substitutions (e.g., esters, oxadiazoles), enabling optimization for drug-like properties.

Bioactivity Potential: Anti-HBV activity in the ethyl ester derivative suggests the thiadiazine scaffold is a promising antiviral lead .

Synthetic Accessibility : Cyclization methods for thiadiazines are robust, supporting scalable synthesis .

Biological Activity

5-Methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have indicated that compounds similar to 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid exhibit significant anticancer properties. For instance, derivatives of thiadiazines have been shown to inhibit histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis in cancer cell lines.

Table 1: Inhibitory Activity of Thiadiazine Derivatives on Cancer Cell Lines

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| D28 | 2 | HDAC inhibition, G2/M arrest |

| D29 | 3 | Induces apoptosis |

| D30 | 4 | Cell cycle modulation |

In a study involving K562 leukemia cells, the compound D28 (analogous to our target compound) was found to increase the G2/M phase population significantly when treated at concentrations of 1 µM and 2 µM, suggesting a strong potential for therapeutic application in hematological malignancies .

Antimicrobial Activity

The biological activity of thiadiazine derivatives has also been explored in the context of antimicrobial properties. Some studies suggest that these compounds exhibit activity against various bacterial strains.

Table 2: Antimicrobial Activity of Thiadiazine Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 25 µg/mL |

| Compound B | S. aureus | 15 µg/mL |

| Compound C | Pseudomonas aeruginosa | 30 µg/mL |

These findings indicate that modifications in the thiadiazine structure can enhance antimicrobial efficacy .

Enzyme Inhibition

The primary mechanism by which compounds like 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid exert their biological effects is through enzyme inhibition. These compounds have been shown to selectively inhibit HDACs, which play a crucial role in regulating gene expression related to cell proliferation and apoptosis.

Induction of Apoptosis

Induction of apoptosis is another significant mechanism observed in studies involving this class of compounds. The activation of apoptotic pathways leads to programmed cell death in cancer cells, making these compounds promising candidates for cancer therapy .

Case Study 1: K562 Cell Line

In vitro studies using the K562 cell line demonstrated that treatment with D28 resulted in a dose-dependent increase in apoptosis. The apoptotic rate increased significantly from control levels when treated with varying concentrations (1 µM to 4 µM) of the compound .

Case Study 2: Bacterial Resistance

A case study on the antimicrobial effects revealed that certain derivatives showed promising results against multi-drug resistant strains of bacteria, indicating potential applications in treating infections where conventional antibiotics fail .

Q & A

Q. Q1: What are the recommended synthetic routes for 5-methyl-1,1-dioxo-2-(2-phenylethyl)-1,2,6-thiadiazine-4-carboxylic acid, and how do reaction conditions influence yield?

Answer: Synthesis of thiadiazine derivatives often involves cyclocondensation or reflux methods. For analogous heterocycles (e.g., thiazole or oxazole carboxylic acids), acetic acid reflux with sodium acetate is a common strategy . A typical protocol includes:

- Reagents : 2-phenylethylamine, methyl-substituted carbonyl precursors, and sulfonating agents.

- Conditions : Reflux in acetic acid (3–5 hours) with sodium acetate as a catalyst.

- Yield Optimization : Extended reflux times (>5 hours) may degrade sensitive functional groups, while insufficient time (<3 hours) leads to incomplete cyclization.

Table 1 : Comparative synthesis methods for related heterocycles:

| Precursor | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| 3-formyl-indole derivatives | NaOAc | 3–5 | 65–78 | |

| 2-aminothiazol-4-one | NaOAc | 3 | 72 |

Q. Q2: How can crystallographic data resolve structural ambiguities in this compound?

Answer: X-ray crystallography using SHELX software (e.g., SHELXL/SHELXS) is critical for confirming the thiadiazine ring conformation and sulfone group geometry . Key steps:

Data Collection : High-resolution (<1.0 Å) data minimizes refinement errors.

Refinement : Use SHELXL for small-molecule refinement, incorporating restraints for flexible side chains (e.g., 2-phenylethyl group).

Validation : Check for outliers in bond lengths/angles (e.g., S–N bonds in thiadiazine: expected 1.60–1.65 Å).

Advanced Research Questions

Q. Q3: How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved for this compound?

Answer: Discrepancies often arise from tautomerism or solvent effects. Methodological approaches:

- NMR : Use DMSO-d6 to stabilize sulfone groups; compare shifts with computed spectra (DFT).

- MS : High-resolution ESI-MS can distinguish between [M+H] and degradation products.

- Cross-Validation : Correlate with IR (S=O stretching at 1150–1250 cm) and elemental analysis .

Case Study : In oxazole analogs, misassignment of methyl group positions was resolved via NOESY correlations .

Q. Q4: What strategies improve the stability of 5-methyl-1,1-dioxo-thiadiazine derivatives during biological assays?

Answer: Stability challenges include hydrolysis of the sulfone group or oxidation of the phenylethyl chain. Mitigation strategies:

- Storage : Lyophilize and store at -20°C under argon.

- Buffers : Use pH 7.4 PBS with 1 mM EDTA to chelate metal ions that catalyze degradation.

- Assay Conditions : Avoid strong oxidants (e.g., HO) and high temperatures (>37°C) .

Q. Q5: How can computational modeling guide the design of analogs with enhanced bioactivity?

Answer:

- Docking Studies : Target the sulfone group for hydrogen bonding with enzymes (e.g., cyclooxygenase-2).

- QSAR : Correlate logP values (calculated via ChemAxon) with membrane permeability.

- MD Simulations : Assess conformational flexibility of the 2-phenylethyl group in aqueous vs. lipid environments .

Table 2 : Example computational parameters:

| Parameter | Tool/Software | Relevance |

|---|---|---|

| logP | MarvinSketch | Predicts blood-brain barrier penetration |

| H-bond acceptors | MOE | Optimizes solubility |

Q. Q6: What HPLC methods are suitable for purity analysis, especially for detecting sulfone degradation products?

Answer: Reverse-phase HPLC with ion-pairing agents ensures separation of polar degradation products:

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Methanol/water (70:30) with 0.02 M tetrabutylammonium phosphate (pH 5.5) .

- Detection : UV at 254 nm (sulfone absorption).

Validation : Spike samples with synthetic degradation markers (e.g., sulfonic acid derivatives) to confirm retention times.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.